N-Hydroxythiophene-2-carboximidamide
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Overview
Description
N-Hydroxythiophene-2-carboximidamide is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Hydroxythiophene-2-carboximidamide primarily targets Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a potential target for the next generation of cancer immunotherapies .
Mode of Action
The compound interacts with IDO1, inhibiting its function . The inhibition of IDO1 by this compound is significant, with in vivo target inhibition on IDO1 demonstrated in a human SK-OV-3 ovarian xenograft tumor mouse model .
Pharmacokinetics
Structural modifications were made to improve the cellular activity and pharmacokinetic properties of the synthesized compounds .
Result of Action
The result of this compound’s action is the significant inhibition of IDO1 in vivo . This inhibition can potentially modulate the immune response and affect the growth and proliferation of certain types of cancer cells.
Biochemical Analysis
Biochemical Properties
N-Hydroxythiophene-2-carboximidamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to act as an inhibitor or activator in enzymatic reactions. For instance, this compound can inhibit certain proteases by binding to their active sites, thereby modulating protein degradation pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of various metabolites, influencing pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interactions with metabolic enzymes can lead to changes in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In mitochondria, for instance, this compound can influence oxidative phosphorylation and reactive oxygen species production .
Properties
CAS No. |
1164246-20-1 |
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Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=NO)N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N\O)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.